Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate
Description
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine-2-carboxylate core substituted at the 3-position with a 4-methyl-1,2,4-triazol-3-yl group. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to its ability to participate in hydrogen bonding and π-π interactions, which may influence biological activity or crystallographic behavior .
Properties
IUPAC Name |
sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Na/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALYOCPRFFFF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(N=CC=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N4NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazole derivatives, including Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate, typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of triazole derivatives can involve microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields. This method involves the use of microwave irradiation to accelerate the cyclization process. Another approach is the use of continuous flow reactors, which allow for the efficient and scalable production of triazole compounds .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C9H8N4O2Na
- CAS Number : 2413883-98-2
- Molecular Weight : 226.17 g/mol
The structure features a triazole ring substituted with a methyl group and a pyridine carboxylate moiety, which contributes to its diverse biological activities and chemical reactivity .
Chemistry
This compound serves as a valuable building block in organic synthesis. It can undergo various reactions:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction can produce alcohols or amines.
- Substitution Reactions : The triazole ring can participate in nucleophilic substitution reactions.
Biology
Research has indicated that this compound exhibits promising biological activities:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, affecting key biological pathways.
- Antimicrobial Activity : Studies indicate effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Properties : Demonstrated cytotoxic effects on tumor cell lines suggest its application in cancer therapy .
Medicine
This compound is being investigated for:
- Antimicrobial Agents : Its derivatives have been tested for efficacy against resistant strains of bacteria and fungi.
- Cancer Treatment : Research highlights its potential in developing novel anticancer drugs targeting specific pathways .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that enhance material performance in various applications .
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial activity against resistant bacterial strains, this compound exhibited significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of existing treatments like fluconazole .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a lead compound for further drug development in oncology .
Mechanism of Action
The mechanism of action of Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects. For example, it can inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Properties |
|---|---|---|---|---|
| Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate | Pyridine-2-carboxylate | 4-methyl-1,2,4-triazol-3-yl at position 3 | Carboxylate, triazole | High solubility (sodium salt), moderate lipophilicity |
| 4-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-7,8-dimethyl-chromen-2-one | Coumarin | Triazole substituted with 4-methoxyphenyl, isopropyl; linked via sulfanylmethyl | Coumarin, triazole, thioether | Lower solubility (bulky substituents), UV activity |
| [2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxidanylidene-ethyl] 4-azanyl-3,5,6-tris(chloranyl)pyridine-2-carboxylate | Pyridine-2-carboxylate | Chlorinated pyridine, dihydroindole-ethyl group | Carboxylate, amine, chloro | High crystallinity, potential halogen bonding |
Key Observations:
Triazole Substitution Patterns :
- The target compound’s triazole has a 4-methyl group , which is less sterically hindered than the 4-methoxyphenyl and isopropyl groups in the coumarin-linked triazole derivative . This difference likely reduces the target compound’s molecular weight and enhances its solubility compared to the bulkier coumarin analog.
- The direct attachment of the triazole to the pyridine ring (vs. a thioether linker in the coumarin compound) may improve electronic conjugation, affecting redox properties or binding affinity.
Pyridine-2-Carboxylate Derivatives: The fourth compound in shares the pyridine-2-carboxylate core but includes chlorine substituents and a dihydroindole group.
Functional Group Impact :
- The sodium carboxylate group in the target compound contrasts with the ester or amide linkages in other analogs, suggesting higher aqueous solubility and ionic character. This property is critical for bioavailability in drug design.
Research Implications and Limitations
- Crystallographic Behavior : The SHELX software suite () is widely used for refining small-molecule structures, and the target compound’s sodium salt form may facilitate high-resolution crystallographic studies due to its ionic nature .
- Biological Activity : While specific data on the target compound is absent, triazole-containing analogs often exhibit antimicrobial or kinase-inhibitory activity. The methyl group on the triazole may optimize lipophilicity for membrane penetration.
- Data Gaps : Direct comparative studies on solubility, stability, or biological efficacy are unavailable in the provided evidence. Further experimental work is needed to validate these structural hypotheses.
Biological Activity
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is a compound belonging to the triazole class of derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative data with other related compounds.
Chemical Structure and Properties
The compound features a triazole ring substituted with a methyl group and a pyridine carboxylate moiety. Its chemical formula is with a CAS number of 2413883-98-2. The presence of the triazole and pyridine structures contributes to its potential as a bioactive agent.
Triazole derivatives, including this compound, exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in biological pathways. For instance, they have shown inhibitory effects on:
- Antimicrobial Activity : this compound has been studied for its antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of this compound found significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
- Cytotoxicity Against Cancer Cells : Research involving the compound demonstrated selective cytotoxicity against human cervical carcinoma (HeLa) cells and colon adenocarcinoma (CaCo-2) cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic routes for preparing Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate?
The synthesis typically involves multi-step reactions starting with pyridine and triazole precursors. Key steps include:
- Coupling reactions : Palladium catalysts (e.g., Pd/C) in solvents like DMF facilitate cross-coupling between pyridine-carboxylate and triazole moieties .
- Cyclization : Formation of the triazole ring under reflux conditions using dehydrating agents (e.g., POCl₃) .
- Salt formation : Neutralization with sodium hydroxide to yield the sodium carboxylate . Purification via recrystallization or chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms molecular structure, including substituent positions on the pyridine and triazole rings .
- Mass spectrometry (HRMS) : Validates molecular weight (C₉H₇N₄NaO₂, theoretical 226.17 g/mol) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software .
- HPLC : Assesses purity (>98%) and detects impurities .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the sodium carboxylate group. LogP values (predicted ~1.2) suggest moderate lipophilicity .
- Stability : Stable at room temperature in inert atmospheres. Degrades under acidic conditions (pH <4) via protonation of the carboxylate group .
Q. How is the compound’s biological activity initially screened in vitro?
- Enzyme inhibition assays : Test against targets like glucokinase using fluorescence-based activity assays (IC₅₀ determination) .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and antimicrobial activity (MIC determination) in bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring to enhance binding affinity. Evidence shows that fluorinated analogs improve target engagement by 10-fold .
- Scaffold hopping : Replace pyridine with quinoline to explore π-π stacking interactions, as seen in related kinase inhibitors .
- Salt forms : Compare sodium with potassium or magnesium salts to modulate solubility and bioavailability .
Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?
- Molecular dynamics simulations : Account for protein flexibility and solvation effects missed in rigid docking (e.g., glucokinase’s active-site conformational changes) .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., PDB:3A0I) to verify binding poses .
- Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformations .
Q. How can target identification be systematically approached for this compound?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to identify off-target interactions .
- CRISPR-Cas9 screening : Perform genome-wide knockout studies to pinpoint synthetic lethal targets .
- Thermal shift assays : Monitor protein thermal stabilization upon compound binding to validate direct targets .
Q. What methodologies address formulation challenges for in vivo studies?
- Amorphous solid dispersions : Improve oral bioavailability by reducing crystallinity, as demonstrated via XRD analysis .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance blood-brain barrier penetration for CNS targets .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in rodent models .
Q. How are stability-indicating assays designed for forced degradation studies?
- Stress conditions : Expose the compound to heat (60°C), UV light (254 nm), and oxidative agents (H₂O₂) to identify degradation products .
- LC-MS/MS : Characterize degradation pathways (e.g., decarboxylation or triazole ring cleavage) .
- ICH guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) .
Q. What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates permeability (Caco-2), cytochrome P450 inhibition, and blood-brain barrier penetration .
- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity, mutagenicity) using machine learning models .
- Molecular docking (AutoDock Vina) : Screens against hERG channels to assess cardiac liability risks .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₉H₇N₄NaO₂ | |
| Molecular Weight | 226.17 g/mol | |
| LogP (Predicted) | 1.2 | |
| Solubility (Water) | >50 mg/mL | |
| Stability (pH 7.4) | >24 hours at 25°C |
Table 2: Common Synthetic Modifications for SAR Studies
| Modification | Biological Impact | Reference |
|---|---|---|
| Triazole -CF₃ substitution | 10-fold increase in kinase inhibition | |
| Pyridine → Quinoline | Enhanced π-π stacking | |
| Sodium → Potassium salt | Improved solubility in PBS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
